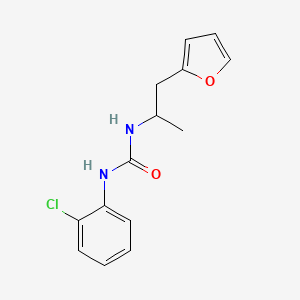![molecular formula C26H29N3O4 B3011303 2-({1-[2-(3,4-Dimethoxyphenyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 2097921-86-1](/img/structure/B3011303.png)
2-({1-[2-(3,4-Dimethoxyphenyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({1-[2-(3,4-Dimethoxyphenyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C26H29N3O4 and its molecular weight is 447.535. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research on similar compounds has focused on their synthesis, structural characterization, and properties. For example, a study on the synthesis and NMR study of a new molecule, 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one, highlighted the modified Mannich condensation process and the molecule's antioxidant potency as determined by DPPH and ABTS methods (J. Dineshkumar & P. Parthiban, 2022). Such studies underscore the importance of synthetic pathways and the potential biological activities of piperidin-based compounds.
Structural and Electronic Insights
Investigations into the structural and electronic properties of anticonvulsant drugs, including various piperidin-4-yl derivatives, provide insights into the molecule's configuration and potential pharmacological applications. Crystal structures and molecular-orbital calculations offer a foundation for understanding the interactions and orientations crucial for biological activity (Guy Georges et al., 1989).
Antimicrobial and Antifungal Applications
Research on antimycotic imidazoles and the synthesis of novel pyridine derivatives has demonstrated the potential antimicrobial and antifungal activities of piperidin-related compounds. These studies reveal how modifications in the molecular structure can lead to significant biological activities, which could be relevant for developing new therapeutic agents (J. Heeres et al., 1979).
Antioxidant Properties
The modification and synthesis of piperidin-related compounds for enhancing antioxidant capacity have been a significant area of research. For instance, the enzymatic modification of 2,6-dimethoxyphenol to produce dimers with high antioxidant capacity highlights the potential for bioactive compound development (O. E. Adelakun et al., 2012).
Potential for Novel Drug Development
The synthesis and biological activity of new thiazolo[4,5-d]pyridazin-4(5H)-ones demonstrate the ongoing interest in developing novel compounds with specific pharmacological profiles. These efforts include exploring analgesic and anti-inflammatory activities, emphasizing the therapeutic potential of such molecules (A. Demchenko et al., 2015).
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s worth noting that compounds containing the3,4-dimethoxyphenyl group have been found to have activity as a monoamine oxidase inhibitor . This suggests that the compound could potentially interact with monoamine oxidases or similar enzymes.
Mode of Action
3,4-dimethoxyphenyl group suggests that it might inhibit monoamine oxidases, which are enzymes that catalyze the oxidation of monoamines. Inhibition of these enzymes can increase the levels of monoamines, such as serotonin, dopamine, and norepinephrine, in the brain .
Biochemical Pathways
metabolism of monoamines . Monoamines are neurotransmitters that play key roles in regulating numerous physiological functions, including mood, sleep, and appetite .
Pharmacokinetics
piperidine and 3,4-dimethoxyphenyl groups could potentially influence its pharmacokinetic properties. Piperidine derivatives are known to have diverse biological activities and can bind with high affinity to multiple receptors . The 3,4-dimethoxyphenyl group could potentially enhance the compound’s lipophilicity, which could improve its absorption and distribution .
Result of Action
If the compound acts as a monoamine oxidase inhibitor, it could potentially increase the levels of monoamines in the brain, which could have various effects depending on the specific monoamines that are increased .
Propiedades
IUPAC Name |
2-[[1-[2-(3,4-dimethoxyphenyl)acetyl]piperidin-4-yl]methyl]-6-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O4/c1-32-23-10-8-20(16-24(23)33-2)17-26(31)28-14-12-19(13-15-28)18-29-25(30)11-9-22(27-29)21-6-4-3-5-7-21/h3-11,16,19H,12-15,17-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMYWMHURNWJNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCC(CC2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B3011220.png)

![2-[5-Bromo-2-(trifluoromethyl)pyridin-4-yl]ethanol](/img/structure/B3011222.png)



![N-1,3-benzodioxol-5-yl-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B3011227.png)

![[1-(2-Fluorobenzyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B3011235.png)


phosphonium iodide](/img/structure/B3011240.png)
![Methyl 6-benzyl-2-(2,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3011241.png)
